molecular formula C9H5FO B1604053 2-Ethynyl-4-fluorobenzaldehyde CAS No. 749874-24-6

2-Ethynyl-4-fluorobenzaldehyde

Cat. No. B1604053
CAS RN: 749874-24-6
M. Wt: 148.13 g/mol
InChI Key: KOLCSYHIVUAGEF-UHFFFAOYSA-N
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Description

2-Ethynyl-4-fluorobenzaldehyde is a chemical compound with the molecular formula C9H5FO . It has a molecular weight of 148.14 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for 2-Ethynyl-4-fluorobenzaldehyde is 1S/C9H5FO/c1-2-7-5-9(10)4-3-8(7)6-11/h1,3-6H . This code provides a specific description of the molecule’s structure.


Chemical Reactions Analysis

While specific chemical reactions involving 2-Ethynyl-4-fluorobenzaldehyde are not detailed in the searched resources, fluorobenzaldehydes can be used as synthetic intermediates because the fluorine can be replaced via oxidation reaction .


Physical And Chemical Properties Analysis

2-Ethynyl-4-fluorobenzaldehyde is a solid compound . It should be stored at a temperature between 2-8°C in an inert atmosphere .

Scientific Research Applications

Sensing Applications

Lastly, 2-Ethynyl-4-fluorobenzaldehyde could be explored for its use in chemical sensors. The aldehyde group can react with specific analytes, causing a detectable change in the sensor’s properties, which can be used for environmental monitoring or detecting hazardous substances.

Each of these applications leverages the unique chemical structure of 2-Ethynyl-4-fluorobenzaldehyde , exploiting the reactivity of its functional groups and the electronic effects of the fluorine atom to create innovative solutions across a range of scientific fields. The compound’s versatility highlights its potential as a building block in various research and industrial applications .

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statements associated with it include H302, H315, H319, and H335 . These indicate that the compound can be harmful if swallowed, can cause skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-ethynyl-4-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FO/c1-2-7-5-9(10)4-3-8(7)6-11/h1,3-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOLCSYHIVUAGEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=CC(=C1)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80647331
Record name 2-Ethynyl-4-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

749874-24-6
Record name 2-Ethynyl-4-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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